molecular formula C18H15N3 B2970646 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030132-81-0

8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2970646
CAS No.: 1030132-81-0
M. Wt: 273.339
InChI Key: GNGOWKGMRVNKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the class of quinolines, which are renowned for their valuable biological activities and excellent materials properties . Quinolines and quinoline-containing macromolecules have been studied for over a century because of their desirable biological activities and favorable combinations of materials properties .


Synthesis Analysis

The synthesis of quinolines often involves the use of an electron-deficient diene (e.g., an aryl imine formed from an aniline and a benzaldehyde) and an electron-rich conjugated dienophile (e.g., an alkyne). The diene coordinates with a Lewis acid and reacts with the dienophile in a formal aza-Diels–Alder [4+2]-cycloaddition, with the resulting dihydro intermediate oxidized to generate a quinoline moiety . This classic reaction, known as the Povarov reaction, has been used to synthesize quinolines and benzoquinolines .

Scientific Research Applications

Synthesis and Structural Analysis

  • Condensed Heterotricycles: Pyrazolo[3,4-c]quinoline derivatives, closely related to the compound , have been synthesized using reduction and thermal cyclization methods. These compounds show unique properties based on their structural formation (Nagarajan & Shah, 1992).
  • Ligand and Metal Derivatives: A study on 8-quinoline-based ligands, which are structurally similar, demonstrated their ability to form discrete compounds with potential for supramolecular associations. This study highlighted the importance of π–π stacking interactions in these compounds (Semeniuc, Reamer, & Smith, 2010).

Biological and Photophysical Properties

  • Antimicrobial Agents: Novel pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, have shown potential as antimicrobial agents. These compounds have been synthesized and screened for their antibacterial and antifungal activities (Holla et al., 2006).
  • Quantum-Chemical Simulations: Studies involving quantum chemical simulations on pyrazolo[3,4-b]quinoline derivatives revealed insights into their absorption spectra, which are crucial for understanding their photophysical properties (Kościen et al., 2003).

Green Synthesis Techniques

  • Microwave-Assisted Protocol: A study presented a microwave-assisted, eco-friendly protocol for synthesizing pyrazolo-[3,4-b]-quinolines. This highlights the move towards more sustainable and efficient synthesis methods in the field (Khumalo et al., 2019).

Supramolecular Chemistry

  • Dimensionality of Aggregation: Research into dihydrobenzopyrazoloquinolines, structurally related to the compound of interest, has provided insights into the effect of substitution on the dimensionality of supramolecular aggregation. This is significant for understanding the molecular interactions in these compounds (Portilla et al., 2005).

Over a Century of Research

  • Historical Overview: A comprehensive review summarizes over 100 years of research on pyrazolo[3,4-b]quinolines, covering synthesis methods, photophysical, and biological properties. This provides a broad perspective on the evolution and applications of these compounds (Danel et al., 2022).

Properties

IUPAC Name

8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-11-3-6-13(7-4-11)17-15-10-19-16-8-5-12(2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGOWKGMRVNKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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